molecular formula C10H9ClN2 B8684894 7-Chloro-3-methylisoquinolin-5-amine

7-Chloro-3-methylisoquinolin-5-amine

Cat. No. B8684894
M. Wt: 192.64 g/mol
InChI Key: QGOGIBWKTJMHPM-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To a nitrogen flushed solution of 7-chloro-3-methyl-5-nitroisoquinoline (Description 85; 300 mg, 1.35 mmol) in methanol (30 ml) was added a spatula end of Palladium 5% on calcium carbonate poisoned with lead (lindlar catalyst), and the resulting mixture stirred under a balloon of hydrogen overnight. The catalyst was removed by filtration and the filtrate evaporated. The residue was dissolved in methanol (20 ml) and silica gel (2 g) added and evaporated to dryness. Loaded onto a silica gel column and eluted with 1% MeOH in DCM+0.5% NH4OH to give the title compound (190 mg, 73%) as an orange solid.
Name
7-chloro-3-methyl-5-nitroisoquinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([CH3:12])[N:8]=[CH:9]2)=[C:4]([N+:13]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:13])[C:5]2[CH:6]=[C:7]([CH3:12])[N:8]=[CH:9][C:10]=2[CH:11]=1 |f:3.4.5.6|

Inputs

Step One
Name
7-chloro-3-methyl-5-nitroisoquinoline
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC(=C2C=C(N=CC2=C1)C)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (20 ml)
ADDITION
Type
ADDITION
Details
silica gel (2 g) added
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
Loaded onto a silica gel column and eluted with 1% MeOH in DCM+0.5% NH4OH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2C=C(N=CC2C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.